molecular formula C13H18NP B14323770 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole CAS No. 110519-70-5

3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole

Cat. No.: B14323770
CAS No.: 110519-70-5
M. Wt: 219.26 g/mol
InChI Key: OTCUOPSRGLOWJP-UHFFFAOYSA-N
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Description

3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted phosphine, followed by cyclization under controlled temperature and pressure conditions. The reaction may require the presence of a catalyst to facilitate the formation of the azaphosphole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The azaphosphole ring can undergo substitution reactions, where different substituents replace the butyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the presence of a base or acid catalyst, depending on the nature of the substituent being introduced.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Various phosphine derivatives.

    Substitution: Substituted azaphosphole compounds with different functional groups.

Scientific Research Applications

3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole involves its interaction with molecular targets through its nitrogen and phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the butyl group, which may affect its reactivity and applications.

    3-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Lacks the phenyl group, leading to different chemical properties.

    2-Butyl-4,5-dihydro-3H-1,3-azaphosphole: Similar structure but with different substituents, affecting its chemical behavior.

Uniqueness

3-Butyl-2-phenyl-4,5-dihydro-3H-1,3-azaphosphole is unique due to the presence of both butyl and phenyl groups, which can influence its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound in various chemical contexts.

Properties

CAS No.

110519-70-5

Molecular Formula

C13H18NP

Molecular Weight

219.26 g/mol

IUPAC Name

3-butyl-2-phenyl-4,5-dihydro-1,3-azaphosphole

InChI

InChI=1S/C13H18NP/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

OTCUOPSRGLOWJP-UHFFFAOYSA-N

Canonical SMILES

CCCCP1CCN=C1C2=CC=CC=C2

Origin of Product

United States

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